ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate
Description
This compound is a structurally complex heterocyclic molecule featuring a benzoate ester core linked to a polycyclic system containing oxygen and nitrogen atoms. Its unique architecture includes:
- A (2-methoxyphenyl)carbamoyl substituent, likely enhancing hydrophobicity and target interaction.
- An ethyl benzoate group, which may influence solubility and metabolic stability.
The compound’s discovery aligns with strategies for identifying novel bioactive molecules from marine actinomycetes, where LC/MS profiling and similarity indexing are critical for prioritizing candidates .
Properties
IUPAC Name |
ethyl 3-[[5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c1-3-39-32(37)21-9-6-11-23(18-21)33-31-25(30(36)34-26-13-4-5-14-27(26)38-2)19-22-17-20-10-7-15-35-16-8-12-24(28(20)35)29(22)40-31/h4-6,9,11,13-14,17-19H,3,7-8,10,12,15-16H2,1-2H3,(H,34,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLFHTSOLLWMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate typically involves multi-step organic synthesis. The process may include:
- Formation of the tetracyclic core through cyclization reactions.
- Introduction of the methoxyphenyl group via carbamoylation.
- Esterification to attach the ethyl benzoate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate has been investigated for its potential therapeutic applications:
-
Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that derivatives of tetracyclo compounds exhibit cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating significant potency .
- Antimicrobial Properties : Research highlights its efficacy against a range of bacterial strains and fungi.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties.
| Activity Type | Target Organism/Cells | Observations |
|---|---|---|
| Anticancer | MCF-7 (breast cancer cells) | Induces apoptosis and cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Candida albicans | Effective in vitro | |
| Anti-inflammatory | Human macrophages | Reduces cytokine production |
Synthetic Approaches
The synthesis of ethyl 3-{[(4Z)-5-[...]} involves multiple steps:
- Preparation of the Core Structure : Involves cyclization reactions under controlled conditions.
- Functional Group Modifications : Incorporation of methoxyphenyl and carbamoyl groups through nucleophilic substitutions.
Mechanism of Action
The mechanism by which ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Altering cellular signaling pathways: Influencing cell behavior and function.
Comparison with Similar Compounds
Structural Analog Identification
Using chemical space similarity networks (based on Murcko scaffolds and Morgan fingerprints), analogs of the target compound were identified. Key structural motifs shared with analogs include:
- Benzoate ester groups (e.g., ethyl/methyl substitutions).
- Carbamoyl-linked aromatic systems (e.g., phenyl or methoxyphenyl derivatives).
- Polycyclic nitrogen-oxygen frameworks (e.g., azatetracyclo systems).
Table 1: Structural and Molecular Property Comparison
Tanimoto similarity calculated using Morgan fingerprints (0.5 threshold for meaningful comparison) .
*Compared to SAHA (suberoylanilide hydroxamic acid), a reference HDAC inhibitor .
Pharmacokinetic and Binding Affinity Trends
- Solubility: The target compound’s higher molecular weight and LogP (~3.8) suggest moderate solubility in lipid-rich environments, comparable to aglaithioduline but less favorable than smaller analogs like ethyl 4-{[methyl(nitroso)carbamoyl]amino}benzoate .
- Enzyme Binding: Docking studies on analogs indicate that subtle changes in the carbamoyl substituent (e.g., methoxy vs. phenyl groups) significantly alter binding pocket interactions. For example, the 2-methoxyphenyl group in the target compound may enhance affinity for aromatic residue-rich pockets (e.g., HDACs or kinases) compared to non-substituted analogs .
Research Findings and Challenges
- Similarity Indexing : The target compound shares <70% structural similarity with most analogs, suggesting unique bioactivity profiles. Tools like Hit Dexter 2.0 () could help predict its behavior as a "dark chemical matter" or promiscuous binder .
- Synthetic Challenges: The compound’s polycyclic system requires multi-step synthesis, akin to procedures for 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole derivatives (). Purification via recrystallization and TLC/GC monitoring is critical due to structural complexity .
- Contradictions: While structural similarity suggests overlapping targets (e.g., HDACs), minor motif variations (e.g., oxa vs. thia heterocycles) can drastically alter selectivity, as seen in docking affinity variability across Verongiida dataset compounds .
Biological Activity
Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of derivatives characterized by a unique tetracyclic structure combined with a methoxyphenyl carbamoyl group. Its IUPAC name reflects this complexity and indicates potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It might interact with various receptors (e.g., estrogen receptors), influencing signaling pathways critical for cell proliferation and differentiation.
- Antioxidant Activity : Potential antioxidant properties could protect cells from oxidative stress.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
Anticancer Activity
A study highlighted the compound's efficacy against breast cancer cell lines (e.g., MCF-7). The results showed a significant reduction in cell viability and proliferation rates when treated with varying concentrations of the compound. The proposed mechanism involves the blockade of estrogen receptor signaling pathways, which are crucial in hormone-dependent cancers.
Antimicrobial Effects
Research indicated that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
